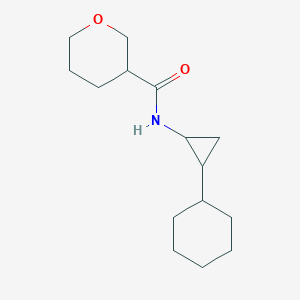
2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile, also known as HITC, is a heterocyclic compound that has gained attention in the scientific community for its potential applications in various fields. HITC has a unique structure that makes it a promising candidate for drug development, as well as other scientific research applications.
Aplicaciones Científicas De Investigación
2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile has been studied for its potential applications in various fields. In drug development, this compound has been shown to have antitumor and antiviral activity. It has also been studied for its potential use as a fluorescent probe for biological imaging. This compound has been used in the development of biosensors for the detection of glucose, cholesterol, and other biomolecules. Additionally, this compound has been studied for its potential use in organic electronics, as it has been shown to have good charge transport properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of protein synthesis. This compound has been shown to inhibit the activity of ribosomes, which are responsible for the translation of mRNA into proteins. This inhibition leads to the disruption of protein synthesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has antitumor and antiviral activity, as well as antibacterial and antifungal activity. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. In vivo studies have shown that this compound has a low toxicity profile, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile is its unique structure, which makes it a promising candidate for drug development and other scientific research applications. Additionally, this compound has been shown to have a low toxicity profile, which is important for the development of safe and effective drugs. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many future directions for the study of 2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Additionally, this compound may have potential applications in the development of biosensors and organic electronics. Further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in various fields.
Métodos De Síntesis
2-(1,3,3a,4,7,7a-Hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of sulfuric acid and sodium acetate. This reaction produces this compound in a yield of around 60%. Other methods include the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of an acid catalyst, or the reaction of 2-aminobenzonitrile with a cyclic ketone in the presence of a Lewis acid catalyst.
Propiedades
IUPAC Name |
2-(1,3,3a,4,7,7a-hexahydroisoindole-2-carbonyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-7-10-5-6-18-13(10)14(17)16-8-11-3-1-2-4-12(11)9-16/h1-2,5-6,11-12H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOXSURNYLUGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN(C2)C(=O)C3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)


![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)






![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)